

Structural Analysis & Application Guide: (+)-B-Methoxydiisopinocampheylborane

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Compound of Interest

Compound Name: (+)-B-Methoxydiisopinocampheylborane
Cat. No.: B1631528

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Executive Summary

Subject: **(+)-B-Methoxydiisopinocampheylborane** (lpc

BOMe) CAS: 99438-28-5 Primary Application: Asymmetric allylboration reagent (Brown's Allylation). Significance: This organoborane serves as the chiral scaffold for transferring allyl groups to aldehydes, yielding homoallylic alcohols with high enantiomeric excess (often >90% ee). Its structural rigidity, derived from the

-pinene backbone, creates a sterically defined "chiral pocket" that enforces facial selectivity via a Zimmerman-Traxler transition state.

Chemical Identity & Physical Properties[1][2][3][4][5]

The reagent is a borinic ester derived from (+)-

-pinene. It exists as a monomeric species in solution, unlike its precursor diisopinocampheylborane (lpc

BH), which exists as a dimer.

| Property | Data |
|-------------------|---|
| IUPAC Name | B-Methoxydiisopinocampheylborane |
| Molecular Formula | C H BO |
| Molecular Weight | 316.33 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in THF, Diethyl Ether, Pentane; reacts with water/alcohols.[1] |
| Stereochemistry | Derived from (+)- -pinene; possesses symmetry in the chiral auxiliary domain. |
| Stability | Moisture sensitive; requires storage under inert atmosphere (Ar or N) at 2–8°C. |

Structural Characterization

The structural integrity of Ipc

BOMe is validated primarily through Nuclear Magnetic Resonance (NMR) spectroscopy. As a boron-containing compound,

B NMR is the definitive method for assessing purity and coordination state.

B NMR Spectroscopy

Boron-11 is a quadrupolar nucleus (

), resulting in broad lines, but the chemical shift provides immediate insight into the electronic environment.

- Chemical Shift:

+52 to +56 ppm (relative to BF₃·OEt₂).
- Interpretation:
 - Trialkylboranes (e.g., IpcB): Resonate downfield (+80 ppm).
 - Borinic Esters (IpcBOMe): The oxygen atom donates electron density into the empty p-orbital of boron, shielding the nucleus and shifting the signal upfield to the +50–56 ppm range.
 - Boronic Esters (RB(OR)₂): Further shielded, typically appearing around +30 ppm.
 - Evaluation: A sharp peak in the +53 ppm region confirms the formation of the methoxy species and the absence of the starting dimer (IpcBH), which would appear as a broad signal due to bridging hydrides.

H NMR Spectroscopy

The proton spectrum is complex due to the overlapping signals of the pinanyl skeleton, but specific diagnostic peaks confirm the structure.

- Methoxy Group: A sharp singlet at 3.60–3.75 ppm (3H). This is the most distinct handle for quantification.
- Pinanyl Skeleton:

- Methyl groups: Three singlets/doublets per pinanyl unit (0.8–1.3 ppm).
- Methine/Methylene protons: Multiplets in the 1.8–2.5 ppm range.
- -Proton (B-CH): A broad multiplet often obscured but critical for confirming the attachment of the boron to the C3 position of the pinane ring.

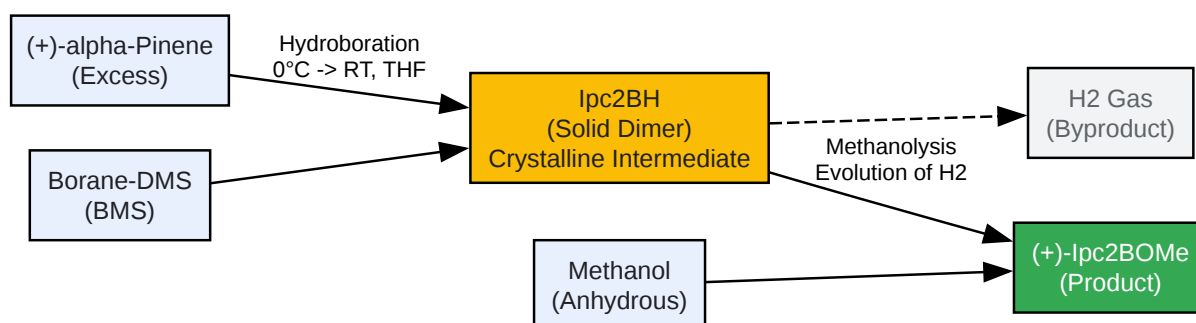
Synthesis Protocol

The synthesis of (+)-Ipc

BOMe is a two-step sequence starting from commercially available (+)-

-pinene. The protocol relies on the high diastereoselectivity of the hydroboration step.

Workflow Diagram



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Figure 1: Synthetic pathway from alpha-pinene to the methoxyborane reagent.

Step-by-Step Methodology

Reagents:

- (+)-
-Pinene (>99% ee)
- Borane-Dimethyl Sulfide (BMS) or Borane-THF complex
- Anhydrous Methanol

- Anhydrous THF

Procedure:

- Hydroboration:
 - Charge an oven-dried flask with anhydrous THF and (+)-
-pinene (2.2 equivalents relative to borane).
 - Cool to 0°C. Add BMS dropwise.
 - Allow the mixture to warm to room temperature and stir for 1–2 hours. A white precipitate of lpc

BH (dimer) will form.
 - Critical Check: Cool to 0°C and leave undisturbed to maximize crystallization. This step upgrades the optical purity of the pinanyl group (up to >99% ee).
- Methanolysis:
 - To the suspension of lpc

BH, add anhydrous methanol dropwise.
 - Caution: Vigorous evolution of hydrogen gas (

) will occur. Ensure proper venting.[2]
 - Stir until the solid dissolves completely and gas evolution ceases. The solution now contains lpc

BOMe.[3]
 - Remove solvent and excess methanol under high vacuum to isolate the product as a white solid or thick oil (depending on purity/temperature).

Mechanism of Action: Asymmetric Allylboration

The utility of Ipc

BOMe lies in its conversion to B-allyldiisopinocampheylborane (Ipc

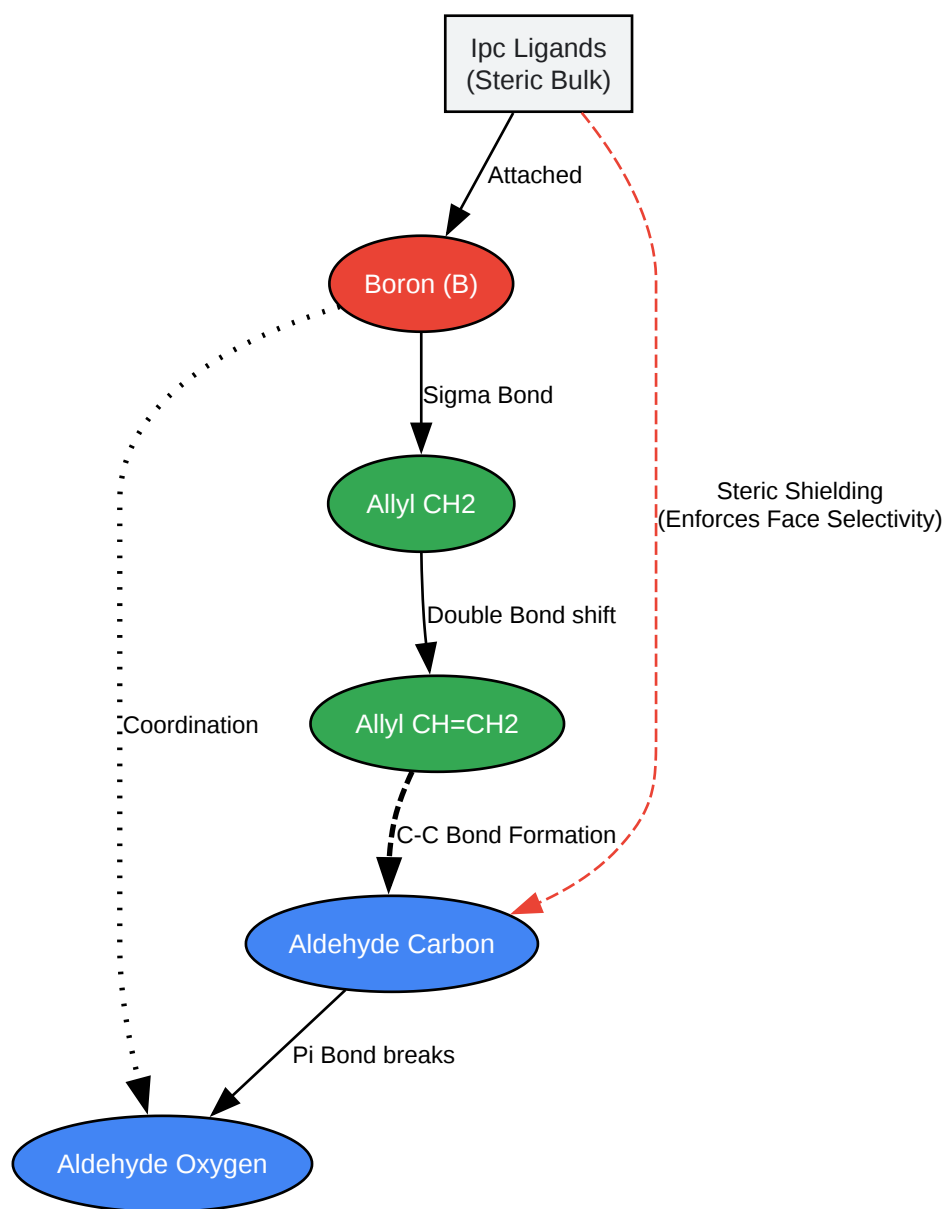
BAlI) upon treatment with allylmagnesium bromide. When this allylborane reacts with an aldehyde, it proceeds via a closed, six-membered chair-like transition state (Zimmerman-Traxler model).

Stereochemical Control

The large isopinocampheyl ligands exert steric pressure that forces the aldehyde to approach the boron center in a specific orientation to minimize repulsive interactions.

- **Boron Coordination:** The carbonyl oxygen coordinates to the boron.
- **Chair Conformation:** The allyl group transfers to the carbonyl carbon while the boron shifts to the oxygen.^[2]
- **Selectivity:** For (+)-Ipc derived reagents, the attack occurs on the Re-face of the aldehyde (typically), yielding the homoallylic alcohol with high predicted stereochemistry.

Transition State Diagram



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Figure 2: The Zimmerman-Traxler transition state model. The Ipc ligands (gray box) create a chiral environment that dictates the trajectory of the C-C bond formation.

Quality Control & Handling

Because organoboranes are air-sensitive and do not always have sharp melting points, purity is best assessed via oxidative cleavage.

Oxidation Protocol (for ee determination)

To verify the optical purity of the Ipc ligands:

- Take a small aliquot of the Ipc

BOMe.

- Add NaOH (3M) and H

O

(30%) dropwise at 0°C.

- Mechanism: This oxidizes the C-B bond with retention of configuration, converting the isopinocampheyl groups into isopinocampheol.
- Analysis: Extract the resulting alcohol and analyze by Chiral GC or HPLC. The enantiomeric excess (ee) of the isopinocampheol directly correlates to the ee of the starting -pinene and the efficacy of the crystallization step.

Handling Precautions

- Atmosphere: Strictly inert (Argon/Nitrogen).
- Storage: 2–8°C.
- Hazards: Reacts violently with oxidizing agents. Methanolysis releases flammable hydrogen gas.

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